N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)furan-2-carboxamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of WAY-278759 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The exact synthetic route and reaction conditions are proprietary and detailed in patent literature .
Industrial Production Methods
Industrial production methods for WAY-278759 are not widely documented, but they likely involve scaling up the laboratory synthesis procedures to meet industrial demands. This includes optimizing reaction conditions, using larger reactors, and ensuring the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
WAY-278759 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in the reactions of WAY-278759 include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions vary depending on the desired outcome, such as temperature, pressure, and solvent choice.
Major Products Formed
The major products formed from the reactions of WAY-278759 depend on the specific reaction conditions and reagents used. These products are typically intermediates or derivatives that retain the core structure of WAY-278759.
Scientific Research Applications
WAY-278759 has several scientific research applications, including:
Chemistry: Used as a tool compound to study the degradation of MK2 and its effects on various biochemical pathways.
Biology: Employed in cellular studies to understand the role of MK2 in inflammatory responses and other cellular processes.
Medicine: Investigated for its potential therapeutic applications in diseases where MK2 plays a critical role, such as inflammatory diseases.
Industry: Utilized in the development of new drugs and therapeutic agents targeting MK2.
Mechanism of Action
WAY-278759 exerts its effects by targeting and degrading the MK2 protein. The degradation of MK2 disrupts its role in various cellular pathways, particularly those involved in inflammation. This mechanism involves the binding of WAY-278759 to MK2, leading to its ubiquitination and subsequent degradation by the proteasome .
Comparison with Similar Compounds
Similar Compounds
WAY-276759: Another MK2 degrader with similar properties but different structural features.
WAY-277759: A compound with comparable biological activity but distinct chemical structure.
Uniqueness
WAY-278759 is unique due to its specific binding affinity and degradation efficiency for MK2. This makes it a valuable tool in research and potential therapeutic applications, distinguishing it from other similar compounds .
Biological Activity
N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)furan-2-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and neurology. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, supported by relevant studies and data.
Chemical Structure and Synthesis
The compound features a benzothiazole core, a furan moiety, and a carboxamide group. The synthesis typically involves:
- Formation of the Benzothiazole Ring : Cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone.
- Introduction of the Methylsulfonyl Group : Achieved through sulfonation using methylsulfonyl chloride.
- Formation of the Furan Moiety : Often synthesized via nitration of a furan derivative.
This multi-step process allows for the creation of diverse derivatives that may enhance biological activity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including this compound. Key findings include:
- Inhibition of Cancer Cell Proliferation : The compound has demonstrated significant inhibitory effects on various cancer cell lines, including A431 (human epidermoid carcinoma) and A549 (non-small cell lung cancer). The MTT assay indicated a dose-dependent reduction in cell viability at concentrations ranging from 1 to 4 µM .
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Mechanisms of Action :
- Induction of Apoptosis : Flow cytometry analysis revealed that treatment with the compound increased apoptotic cell populations.
- Cell Cycle Arrest : Western blot assays showed alterations in protein expression related to cell cycle regulation, suggesting that the compound may induce G1 phase arrest in treated cells .
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has been evaluated for anti-inflammatory activity:
- Reduction of Inflammatory Markers : Studies using RAW264.7 macrophages demonstrated that the compound significantly decreased levels of pro-inflammatory cytokines IL-6 and TNF-α upon treatment .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with similar benzothiazole derivatives is provided below:
Compound Name | Structure | Anticancer Activity | Anti-inflammatory Activity |
---|---|---|---|
This compound | Structure | High | Moderate |
N-(6-chloro-1,3-benzothiazol-2-yl)furan-2-carboxamide | Structure | Moderate | Low |
Benzothiazole-piperazine hybrids | Structure | High | High |
Case Study 1: Antitumor Efficacy
A recent study synthesized a series of benzothiazole derivatives and evaluated their effects on A431 and A549 cells. Among these compounds, one derivative exhibited IC50 values comparable to established anticancer drugs, indicating promising therapeutic potential against resistant cancer types.
Case Study 2: Neuroprotective Effects
Research into benzothiazole derivatives has also suggested neuroprotective properties. Compounds similar to this compound have shown efficacy in inhibiting acetylcholinesterase (AChE), making them candidates for Alzheimer's disease treatment .
Properties
IUPAC Name |
N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)furan-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O4S2/c1-21(17,18)8-4-5-9-11(7-8)20-13(14-9)15-12(16)10-3-2-6-19-10/h2-7H,1H3,(H,14,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVSPKKJKXDTKMJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=CO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.